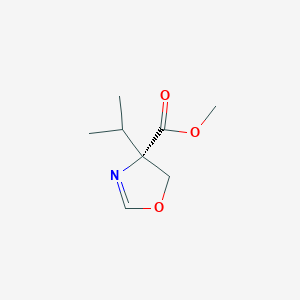![molecular formula C16H21NO4 B046175 4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol CAS No. 114662-06-5](/img/structure/B46175.png)
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that acts as a competitive antagonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cardiovascular, respiratory, and metabolic functions.
Aplicaciones Científicas De Investigación
ICI 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of β2-adrenergic receptor agonists and antagonists, the role of β2-adrenergic receptors in asthma and other respiratory diseases, and the effect of β2-adrenergic receptor blockade on cardiovascular function.
Mecanismo De Acción
ICI 118,551 acts as a competitive antagonist of the β2-adrenergic receptor by binding to the receptor and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Efectos Bioquímicos Y Fisiológicos
ICI 118,551 has been shown to have a variety of biochemical and physiological effects, including a reduction in airway smooth muscle relaxation, a decrease in heart rate and cardiac output, and an increase in insulin resistance. It has also been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICI 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological conditions. However, its selectivity may also limit its usefulness in certain experimental settings, as it may not accurately reflect the complex interactions between multiple adrenergic receptors in vivo.
Direcciones Futuras
There are several future directions for research on ICI 118,551, including the development of more selective and potent β2-adrenergic receptor antagonists, the investigation of the role of β2-adrenergic receptors in metabolic disorders such as diabetes and obesity, and the exploration of the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of respiratory and cardiovascular diseases. Additionally, the use of ICI 118,551 in combination with other drugs may provide new insights into the complex interactions between adrenergic receptors and other signaling pathways.
Métodos De Síntesis
ICI 118,551 is synthesized by reacting 4-hydroxy-1-naphthoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain the final compound.
Propiedades
Número CAS |
114662-06-5 |
|---|---|
Nombre del producto |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-12(19)9-21-16-6-5-15(20)14-7-11(18)3-4-13(14)16/h3-7,10,12,17-20H,8-9H2,1-2H3/t12-/m1/s1 |
Clave InChI |
PFJHUACESAVKDZ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)NC[C@H](COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
Sinónimos |
4,6-DHP 4,6-dihydroxypropranolol 4,6-dihydroxypropranolol, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



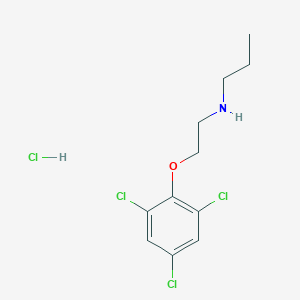
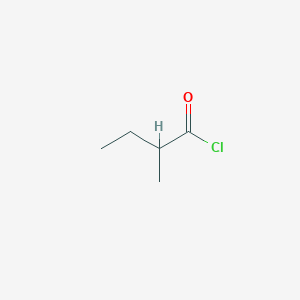
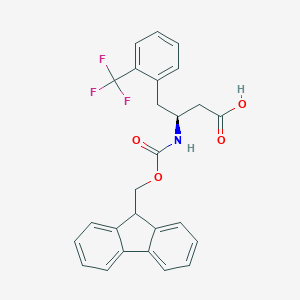

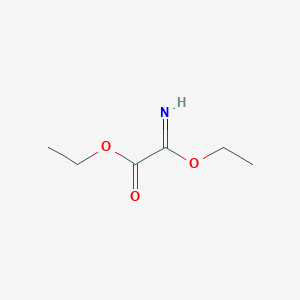
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
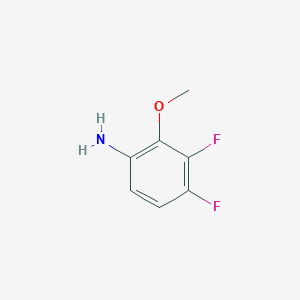
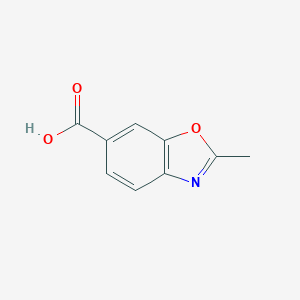
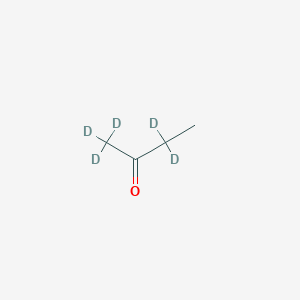
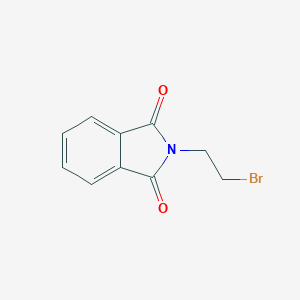
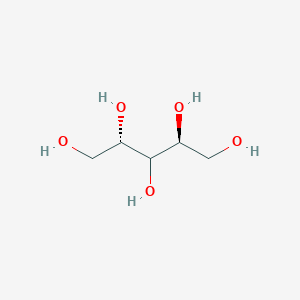
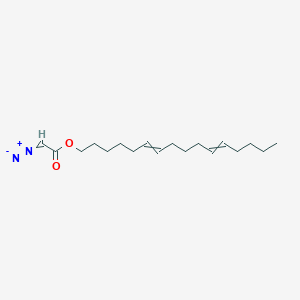
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
